molecular formula C14H11F3N4OS B5595253 2-(2-pyrimidinylthio)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide

2-(2-pyrimidinylthio)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide

Cat. No. B5595253
M. Wt: 340.33 g/mol
InChI Key: CXMGCQNIRXKLGP-DNTJNYDQSA-N
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Description

Synthesis Analysis

Synthesis of related compounds involves multiple steps, including nucleophilic aromatic substitution, reduction of nitro groups, and cyclodehydration processes. A two-step route to synthesize 1,3-disubstituted benzo- and pyrido-fused 1,2,4-triazinyl radicals from N'-(het)arylhydrazides via nucleophilic aromatic substitution and subsequent treatments has been detailed, showing the complex methodology involved in creating similar structured compounds (Berezin et al., 2014). Additionally, microwave-assisted synthesis methods have been explored for the creation of complex heterocycles, indicating advancements in synthesis techniques (Ustalar & Yılmaz, 2017).

Molecular Structure Analysis

The molecular structure and crystallography of similar compounds have been analyzed through X-ray crystallography and molecular orbital calculations, revealing insights into bond lengths, electronic resonance, and aromaticity (Amaral et al., 2010). Such analyses contribute to understanding the electronic and geometric configurations that influence the compound's reactivity and stability.

Chemical Reactions and Properties

The reactivity of pyrimidine-based compounds involves various chemical transformations, including cyclization reactions and the formation of fused heterocycles. The ability of these compounds to undergo multiple reactions underscores their versatility in synthetic chemistry and potential applications in creating biologically active molecules (Jakubkienė et al., 2012).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, play a critical role in the compound's application and handling. Studies on polymorphs of related compounds highlight the significance of crystallography in determining the physical characteristics and stability of these chemicals (Plutenko et al., 2013).

Chemical Properties Analysis

Chemical properties such as acidity, basicity, and reactivity towards different reagents are pivotal for the application of these compounds in synthesis and pharmaceuticals. The exploration of N-substituted derivatives and their fluorescence and biological activities shed light on the functional versatility and potential applications of pyrimidine-based compounds (Azzam et al., 2020).

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-(2-pyrimidinylthio)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide and its derivatives are synthesized for various applications in medicinal chemistry, particularly for their biological activities. For instance, new pyrimidine hydrazone derivatives have been synthesized, with their antimicrobial activities evaluated against pathogenic strains (Kaplancıklı et al., 2013).

Biological Activity

  • These compounds have shown promise in antimicrobial applications. For instance, the synthesis of twelve new pyrimidine hydrazone derivatives was aimed at evaluating their antimicrobial activities, showing potential against various microorganisms (Kaplancıklı et al., 2013).
  • Additionally, these compounds have been found to exhibit anti-inflammatory activity. A study synthesized pyridines, pyrimidinones, and oxazinones as anti-inflammatory agents (Amr et al., 2007).

Antimicrobial Properties

  • The antimicrobial properties of these compounds are noteworthy. The synthesized compounds were found to be effective against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, indicating their potential as broad-spectrum antimicrobial agents (Kaplancıklı et al., 2013).

Potential in Drug Discovery

  • The unique chemical structure and observed biological activities of these compounds suggest they could be valuable in drug discovery, particularly in developing new antimicrobial and anti-inflammatory agents (Kaplancıklı et al., 2013); (Amr et al., 2007).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs containing pyrimidine rings work by interfering with DNA and RNA synthesis .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be of interest in fields such as medicinal chemistry, materials science, or agrochemicals .

properties

IUPAC Name

2-pyrimidin-2-ylsulfanyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N4OS/c15-14(16,17)11-5-2-1-4-10(11)8-20-21-12(22)9-23-13-18-6-3-7-19-13/h1-8H,9H2,(H,21,22)/b20-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMGCQNIRXKLGP-DNTJNYDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC=CC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CSC2=NC=CC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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